N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide
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Overview
Description
N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide is a compound belonging to the class of thieno[3,2-b]pyrroles. These compounds have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thieno[3,2-b]pyrrole core, makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and other alkylating agents such as allyl, propargyl, and benzyl bromides in the presence of sodium hydride in tetrahydrofuran (THF) . The resulting N-substituted derivatives are then subjected to further reactions to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit lysine-specific demethylases (KDM1A and LSD1), which play a crucial role in the regulation of gene transcription by demethylating lysine residues on histones . This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: A precursor in the synthesis of the target compound.
4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Another derivative with similar structural features.
4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: A related compound with potential biological activities.
Uniqueness
N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide moiety
Properties
IUPAC Name |
N-methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-4-12(15)13(2)8-9-7-11-10(14(9)3)5-6-16-11/h4-7H,1,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCFNMGZUHSUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1CN(C)C(=O)C=C)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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